Gallium trinitrate hydrate

Catalog No.
S2969669
CAS No.
69365-72-6
M.F
GaH2N3O10
M. Wt
273.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium trinitrate hydrate

CAS Number

69365-72-6

Product Name

Gallium trinitrate hydrate

IUPAC Name

dinitrooxygallanyl nitrate;hydrate

Molecular Formula

GaH2N3O10

Molecular Weight

273.75

InChI

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;

InChI Key

YVFORYDECCQDAW-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O

solubility

not available

Gallium nitrate is the anhydrate salt of the naturally occurring heavy metal.

Gallium trinitrate hydrate (Ga(NO₃)₃·xH₂O) is a solid, crystalline source of gallium(III) ions, noted for its high solubility in water and some polar organic solvents. This property makes it a preferred precursor for solution-based synthesis routes, such as sol-gel, hydrothermal, and chemical bath deposition, to produce gallium-containing materials like gallium oxide (Ga₂O₃) and gallium nitride (GaN). Its primary procurement value lies in its utility for applications where halide contamination is intolerable and where precise control over aqueous solution chemistry is critical for defining the final material's morphology and phase.

Substituting gallium trinitrate hydrate with seemingly simpler salts like gallium(III) chloride (GaCl₃) is often unfeasible due to critical anion effects. The presence of chloride ions can lead to undesirable outcomes, such as corrosive HCl evolution during thermal processing or unintentional chlorine incorporation into the final material, which is detrimental for electronic and optical applications. Furthermore, the hydrolysis behavior of gallium salts differs significantly; GaCl₃ hydrolysis can be more aggressive, leading to different particle nucleation and growth kinetics in solution compared to the more controlled precipitation often achievable with gallium nitrate. This makes the nitrate form essential for processes requiring halide-free intermediates and precise morphological control.

Enables Lower-Temperature Conversion to Functional Gallium Oxide Polymorphs

Gallium trinitrate hydrate serves as a precursor for forming various Ga₂O₃ polymorphs at specific, relatively low temperatures. For instance, the δ-Ga₂O₃ phase can be obtained by heating Ga(NO₃)₃ at just 250 °C. Subsequent heating to 500-550 °C can yield γ-Ga₂O₃ or ε-Ga₂O₃. This contrasts with methods starting from other precursors that may require higher temperatures or more complex processing to achieve these metastable phases, which are valuable for specific electronic applications.

Evidence DimensionCalcination Temperature for Specific Ga₂O₃ Polymorph
Target Compound Dataδ-Ga₂O₃ forms at 200–250 °C; γ-Ga₂O₃ forms at ~500 °C from a gel precursor derived from the nitrate.
Comparator Or BaselineFormation of the most stable β-Ga₂O₃ phase often requires higher temperatures (e.g., 700-1000 °C) via calcination of intermediates derived from nitrate or other salts.
Quantified DifferenceEnables access to metastable polymorphs like δ-Ga₂O₃ at temperatures 450-750 °C lower than those often used for direct high-crystallinity β-Ga₂O₃ synthesis.
ConditionsThermal decomposition (calcination) in air.

Lower processing temperatures reduce energy costs, improve compatibility with temperature-sensitive substrates, and provide a direct route to specific metastable Ga₂O₃ phases.

Predictable, Multi-Stage Thermal Decomposition for Controlled Intermediate Formation

Thermogravimetric analysis (TGA) shows that gallium trinitrate hydrate does not dehydrate to an anhydrous salt before decomposing. Instead, it undergoes coupled dehydration and decomposition, with a significant mass loss of ~67% occurring between 60 °C and 180 °C. Isothermal studies reveal the formation of a stable intermediate, Ga(OH)₂(NO₃), between 31 °C and 115 °C. This predictable, step-wise decomposition pathway allows for process control and isolation of intermediates, a level of control not typically available with more aggressive precursors like GaCl₃ which sublime or decompose differently.

Evidence DimensionThermal Decomposition Behavior
Target Compound DataInitial decomposition and major mass loss occurs from 60-180 °C, forming Ga(OH)₂(NO₃) as a key intermediate below 115 °C.
Comparator Or BaselineGallium(III) chloride is a solid with a melting point of 78 °C and a boiling point of 201 °C, indicating a different physical transformation (melting/boiling) rather than a gradual decomposition through hydroxide intermediates.
Quantified DifferenceProvides a ~100 °C processing window (e.g., 60-180 °C) for controlled decomposition, unlike the sharp phase transitions of GaCl₃.
ConditionsTGA performed under a nitrogen atmosphere with a heating rate of 10 °C/min.

A well-defined, multi-stage decomposition allows for greater manufacturing control over the conversion to gallium oxide, enabling targeted synthesis of specific intermediate species and final material properties.

Superior Precursor for Solution-Phase Synthesis of Morphologically Controlled Ga₂O₃ Nanostructures

In direct comparative studies of hydrothermal synthesis for Ga₂O₃ nanostructures, the choice of precursor directly dictates the resulting morphology. Using gallium trinitrate hydrate as the precursor results in a rice-like morphology with an average size of 1.3 µm x 0.5 µm. In contrast, using gallium(III) chloride under identical conditions produces a similar rice-like shape but with a larger average size of 1.5 µm x 0.5 µm, while gallium acetylacetonate yields a completely different cuboid morphology (0.6 µm x 0.3 µm x 0.2 µm). This demonstrates that gallium nitrate provides a distinct and reproducible morphological outcome compared to common alternatives.

Evidence DimensionResulting Ga₂O₃ Nanostructure Morphology
Target Compound DataRice-like morphology (1.3 µm x 0.5 µm).
Comparator Or BaselineGallium Chloride: Rice-like (1.5 µm x 0.5 µm). Gallium Acetylacetonate: Cuboid (0.6 µm x 0.3 µm x 0.2 µm).
Quantified DifferenceProduces nanostructures ~13% shorter than those from GaCl₃ and a completely different morphology class (rice-like vs. cuboid) than from Ga(acac)₃.
ConditionsHydrothermal synthesis followed by annealing.

For applications in catalysis, sensing, and electronics, the morphology and size of nanostructures are critical performance parameters; this compound provides a specific, reproducible morphological outcome not achievable with common substitutes.

Precursor for Halide-Free Gallium Oxide (Ga₂O₃) Thin Films and Nanomaterials

Ideal for fabricating Ga₂O₃ semiconductors for power electronics and solar-blind photodetectors where residual halide contaminants from precursors like GaCl₃ would be detrimental to device performance. The clean decomposition into oxides of gallium and nitrogen ensures a higher purity final material.

Aqueous Synthesis of Phase-Specific Ga₂O₃ Powders

The well-defined thermal decomposition pathway allows for targeted synthesis of specific Ga₂O₃ polymorphs (α, β, γ, δ, ε) by selecting precise calcination temperatures. This is critical for applications requiring specific metastable phases, such as certain catalytic or gas-sensing platforms.

Solution-Based Doping and Mixed-Oxide Catalyst Preparation

Its high solubility in water makes it an excellent choice for preparing Ga-doped materials (e.g., Ga-doped ZnO) or Ga-containing mixed-metal oxides (e.g., TiO₂–Ga₂O₃) via sol-gel or co-precipitation methods. This allows for homogeneous incorporation of gallium into host lattices, which is difficult to achieve with less soluble or more reactive precursors.

Dates

Last modified: 04-14-2024

Explore Compound Types